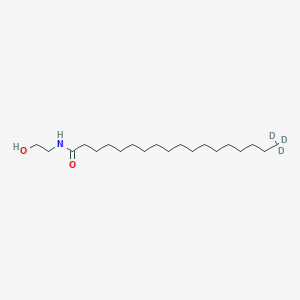
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 is a deuterated derivative of N-(2-hydroxyethyl)-octadecanamide, a compound known for its surfactant properties. The deuterium atoms replace the hydrogen atoms at the 18th position, which can be useful in various scientific studies, particularly in spectroscopy and tracing experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 typically involves the amidation of octadecanoic acid-18,18,18-d3 with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: N-(2-oxoethyl)-octadecanamide-18,18,18-d3.
Reduction: N-(2-aminoethyl)-octadecanamide-18,18,18-d3.
Substitution: N-(2-chloroethyl)-octadecanamide-18,18,18-d3.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in studies involving membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)-octadecanamide: The non-deuterated version, which has similar properties but lacks the deuterium atoms.
N-(2-hydroxyethyl)-hexadecanamide: A shorter-chain analog with similar surfactant properties.
N-(2-hydroxyethyl)-ethylenediamine: A compound with two hydroxyl groups, used in different applications.
Uniqueness
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and tracing experiments. The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of molecular interactions and dynamics.
Propriétés
Formule moléculaire |
C20H41NO2 |
|---|---|
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
18,18,18-trideuterio-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)/i1D3 |
Clé InChI |
OTGQIQQTPXJQRG-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)NCCO |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
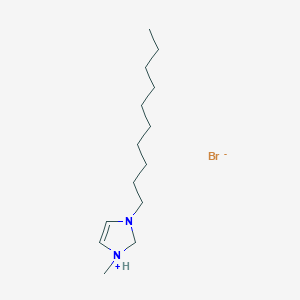
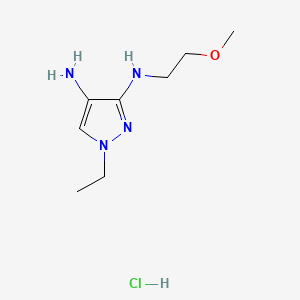
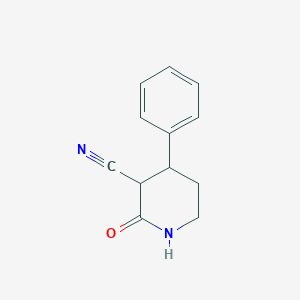
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)
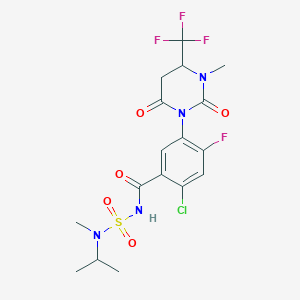
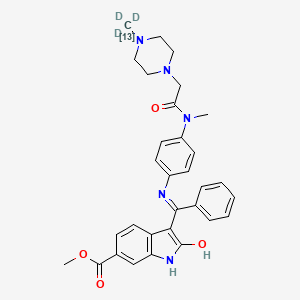


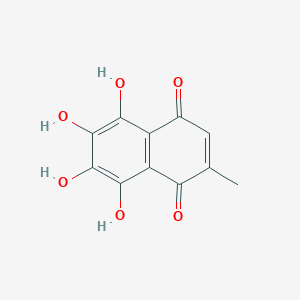
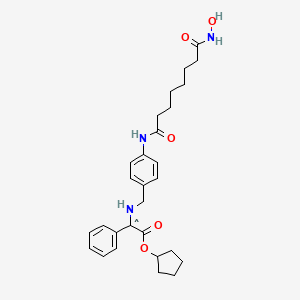

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
![(3E)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B15133684.png)
